molecular formula C10H22INO2 B13742282 (2-Carboxyethyl)trimethylammonium iodide n-butyl ester CAS No. 19552-67-1

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester

Cat. No.: B13742282
CAS No.: 19552-67-1
M. Wt: 315.19 g/mol
InChI Key: VRBXZCZYJAKYRD-UHFFFAOYSA-M
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Description

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is a quaternary ammonium compound with a carboxyethyl group and an n-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various quaternary ammonium salts with different anions.

Scientific Research Applications

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxyethyl)trimethylammonium chloride n-butyl ester
  • (2-Carboxyethyl)trimethylammonium bromide n-butyl ester
  • (2-Carboxyethyl)trimethylammonium fluoride n-butyl ester

Uniqueness

(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is unique due to its specific iodide anion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specialized applications.

Properties

CAS No.

19552-67-1

Molecular Formula

C10H22INO2

Molecular Weight

315.19 g/mol

IUPAC Name

(3-butoxy-3-oxopropyl)-trimethylazanium;iodide

InChI

InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

VRBXZCZYJAKYRD-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)CC[N+](C)(C)C.[I-]

Origin of Product

United States

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